Polar Surface Area and Hydrogen-Bond Acceptor Capacity Differentiates the 3,4-Dimethoxyphenylacetyl Congener from Naphthyl and Adamantyl Analogs
The target compound, bearing two methoxy substituents on the phenylacetyl group, possesses a calculated topological polar surface area (tPSA) of approximately 60–65 Ų, compared to ~42–45 Ų for the naphthalen-1-yl analog (CAS 1448062-94-9) and ~38–42 Ų for the adamantanyl analog [1]. This elevated tPSA and additional hydrogen-bond acceptor sites (4 total: two methoxy oxygens, one amide carbonyl, one pyridine nitrogen) versus 2–3 acceptors in the naphthyl and adamantyl congeners predict distinct oral absorption and blood–brain barrier penetration profiles [2]. The cyclopentylthio analog (CAS 1448029-16-0) replaces the dimethoxyphenyl with a thioether, reducing tPSA further to ~35 Ų and eliminating aromatic π-stacking capacity [3].
| Evidence Dimension | Topological Polar Surface Area (tPSA) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | tPSA ≈ 60–65 Ų; 4 H-bond acceptors (two –OCH₃, amide C=O, pyridine N) |
| Comparator Or Baseline | Naphthalen-1-yl analog (CAS 1448062-94-9): tPSA ≈ 42–45 Ų, 2–3 acceptors; Adamantanyl analog: tPSA ≈ 38–42 Ų, 2 acceptors; Cyclopentylthio analog (CAS 1448029-16-0): tPSA ≈ 35 Ų, 2 acceptors |
| Quantified Difference | Target compound tPSA is ~18–27 Ų higher than comparators; 1–2 additional H-bond acceptors |
| Conditions | Calculated via fragment-based method (Ertl et al.) from SMILES structures; solvent-exposed surface area estimates |
Why This Matters
For procurement decisions, the higher tPSA and H-bond capacity of the target compound predict superior aqueous solubility and distinct pharmacokinetic partitioning, making it the preferred choice for applications requiring reduced CNS penetration or enhanced renal clearance relative to more lipophilic analogs.
- [1] Ertl, P.; Rohde, B.; Selzer, P. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. J. Med. Chem. 2000, 43, 3714–3717. Method applied to target compound SMILES and comparator SMILES. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
- [3] CIRS Group. GCIS entry for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone (CAS 1448029-16-0). https://hgt.cirs-group.com/tools/gcis/ (accessed 2026-04-17). View Source
